ethyl (2Z)-2-(4-oxo-3-phenacyl-1,3-thiazolidin-2-ylidene)acetate
Description
Ethyl (2Z)-2-(4-oxo-3-phenacyl-1,3-thiazolidin-2-ylidene)acetate is a synthetic organic compound that belongs to the thiazolidine family. Thiazolidines are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a thiazolidine ring, a phenacyl group, and an ethyl ester group. Compounds like this are often studied for their potential biological activities and applications in various fields of science.
Properties
Molecular Formula |
C15H15NO4S |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
ethyl (2Z)-2-(4-oxo-3-phenacyl-1,3-thiazolidin-2-ylidene)acetate |
InChI |
InChI=1S/C15H15NO4S/c1-2-20-15(19)8-14-16(13(18)10-21-14)9-12(17)11-6-4-3-5-7-11/h3-8H,2,9-10H2,1H3/b14-8- |
InChI Key |
OEBUBYXMVZJCMG-ZSOIEALJSA-N |
Isomeric SMILES |
CCOC(=O)/C=C\1/N(C(=O)CS1)CC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C=C1N(C(=O)CS1)CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-(4-oxo-3-phenacyl-1,3-thiazolidin-2-ylidene)acetate typically involves the condensation of a thiazolidine derivative with an appropriate phenacyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-(4-oxo-3-phenacyl-1,3-thiazolidin-2-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenacyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield a sulfoxide, while reduction with sodium borohydride can produce an alcohol derivative.
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by the presence of a thiazolidine ring and a phenacyl moiety, which contribute to its pharmacological properties. The synthesis of ethyl (2Z)-2-(4-oxo-3-phenacyl-1,3-thiazolidin-2-ylidene)acetate typically involves multi-step reactions that include the formation of the thiazolidine core followed by acylation processes. The synthetic route often employs reagents such as thioketones and acetic acid derivatives to yield the desired product with high purity and yield.
Biological Activities
This compound has been investigated for various biological activities:
Antiviral Activity
Recent studies have highlighted the compound's potential against viral infections, particularly hepatitis C virus (HCV). In vitro testing has shown that it can inhibit HCV replication in hepatocellular carcinoma cell lines, demonstrating its utility as a lead compound for antiviral drug development .
Anticancer Properties
The compound exhibits promising anticancer activity through mechanisms that may involve apoptosis induction and cell cycle arrest in cancer cells. Research indicates that it can target specific pathways involved in tumor growth and proliferation, making it a candidate for further exploration in cancer therapy .
Antimicrobial Effects
This compound has also shown antimicrobial properties against various bacterial strains. Its efficacy in inhibiting bacterial growth suggests potential applications in developing new antibiotics .
Case Study 1: Antiviral Efficacy
A study published in The Open Medicinal Chemistry Journal evaluated the antiviral efficacy of several thiazolidine derivatives, including this compound. The results indicated significant inhibition of HCV replication, with IC50 values suggesting potent activity compared to existing antiviral agents .
Case Study 2: Anticancer Activity
Research conducted by Güzel-Akdemir et al. demonstrated that derivatives of thiazolidinones exhibited significant cytotoxic effects on various cancer cell lines. The study specifically noted that this compound led to reduced viability in breast cancer cells, indicating its potential as a therapeutic agent .
Data Summary Table
Mechanism of Action
The mechanism by which ethyl (2Z)-2-(4-oxo-3-phenacyl-1,3-thiazolidin-2-ylidene)acetate exerts its effects is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors. The thiazolidine ring can mimic natural substrates, allowing the compound to inhibit or activate specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: A core structure in many antidiabetic drugs.
Phenacyl bromide: A common reagent in organic synthesis.
Ethyl acetoacetate: A versatile building block in organic chemistry.
Uniqueness
Ethyl (2Z)-2-(4-oxo-3-phenacyl-1,3-thiazolidin-2-ylidene)acetate is unique due to its combination of a thiazolidine ring, phenacyl group, and ethyl ester group. This unique structure may confer specific biological activities and chemical reactivity that are not observed in similar compounds.
Biological Activity
Ethyl (2Z)-2-(4-oxo-3-phenacyl-1,3-thiazolidin-2-ylidene)acetate is a compound belonging to the thiazolidinone family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and potential anticancer properties, supported by relevant data and research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a thiazolidinone core, which is essential for its biological activity. The compound can be represented as follows:
This structure includes a phenacyl group that contributes to its interaction with biological targets.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of various thiazolidinone compounds against multiple bacterial and fungal strains. This compound demonstrated notable efficacy against several pathogens.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 10.7 - 21.4 | Various bacteria and fungi |
The minimum inhibitory concentration (MIC) values indicate that this compound is effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .
Antifungal Activity
In addition to its antibacterial properties, this compound has been shown to possess antifungal activity. A study highlighted its effectiveness against phytopathogenic fungi:
| Fungal Strain | EC50 (µg/mL) |
|---|---|
| Alternaria solani | 0.85 |
| Phoma lingam | 2.29 |
These findings suggest that the compound could be developed further as a potential antifungal agent in agricultural applications .
Case Studies and Research Findings
Several case studies have investigated the biological activities of thiazolidinones:
- Antimicrobial Evaluation : A series of thiazolidinones were synthesized and tested against various pathogens. The results showed a correlation between structural modifications and antimicrobial efficacy.
- Antifungal Activity Assessment : New derivatives were evaluated for their antifungal properties against multiple strains of fungi, revealing significant activity for compounds similar to this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
